molecular formula C10H7BrFNO2 B13901110 methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

Cat. No.: B13901110
M. Wt: 272.07 g/mol
InChI Key: BNJXCORZLBRWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a multifaceted indole scaffold substituted with bromo and fluoro groups, making it a versatile intermediate for constructing more complex molecules. The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and pharmaceuticals . This specific derivative is engineered for further functionalization; the bromo substituent at the 4-position is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the electron-withdrawing fluoro group at the 5-position can be used to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability . The methyl ester at the 7-position offers another site for modification, which can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides. Indole derivatives have demonstrated a broad spectrum of biological activities in research, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The electrochemical behavior of similar indole-based compounds has also been investigated, with oxidation occurring primarily on the pyrrole ring, which can be relevant for studies on their mechanism of action or metabolic pathways . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-7(12)8(11)5-2-3-13-9(5)6/h2-4,13H,1H3

InChI Key

BNJXCORZLBRWCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1NC=C2)Br)F

Origin of Product

United States

Preparation Methods

Molecular Structure and Characteristics

Property Description
Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
IUPAC Name Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate
Core Structure Indole ring (benzene fused to pyrrole)
Substituents Bromine (4-position), Fluorine (5-position), Methyl ester (7-position)

The substitution pattern influences the compound’s electronic properties and reactivity, with bromine enhancing electrophilic aromatic substitution reactivity and fluorine contributing to hydrogen bonding and metabolic stability in biological contexts.

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

  • Selective halogenation of an indole precursor to introduce bromine and fluorine at the desired positions.
  • Introduction of the carboxylate ester group at the 7-position.
  • Purification to isolate the target compound with high purity.

Key challenges include regioselectivity during halogenation and controlling reaction conditions to prevent overhalogenation or side reactions.

Detailed Preparation Methods

Starting Materials and Precursors

Common starting materials include simpler indole derivatives such as 1H-indole or substituted indoles with partial halogenation or ester groups. For example, 1H-indole-7-carboxylate or its methyl ester derivative can serve as a precursor for further halogenation.

Stepwise Halogenation

Bromination at the 4-Position
  • Reagents: N-bromosuccinimide (NBS) in dichloromethane or other inert solvents.
  • Conditions: Mild temperatures, often 0°C to room temperature, to achieve regioselective bromination at the 4-position.
  • Mechanism: Electrophilic aromatic substitution directed by the electron-rich indole ring; protective groups may be employed to avoid bromination at undesired positions.
Fluorination at the 5-Position
  • Reagents: Electrophilic fluorinating agents such as Selectfluor® or diaryliodonium salts.
  • Conditions: Controlled temperature and stoichiometry to avoid overfluorination.
  • Notes: Transition-metal catalysis (e.g., palladium or copper catalysts) may be used to enhance regioselectivity and yield.

Esterification at the 7-Position

  • Method A: Direct esterification of 1H-indole-7-carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Method B: Mitsunobu reaction to convert 7-carboxylic acid to methyl ester under mild conditions.
  • Conditions: Reflux in methanol or suitable solvent, acid catalysis, or use of coupling reagents.
  • Outcome: Formation of methyl ester group at the 7-position with high selectivity.

Alternative Synthetic Route: From Halogenated Phenylhydrazines

  • Preparation of substituted indole esters can also proceed via Fischer indole synthesis using halogenated phenylhydrazines and ketoesters.
  • For example, 5-bromo-2-methylphenylhydrazine hydrochloride reacts with ethyl pyruvate under zinc chloride catalysis and nitrogen atmosphere at 150–170°C to yield 4-bromo-7-methylindole-2-carboxylate esters, which can be adapted for fluorinated analogues.
  • This method allows for the introduction of halogens on the aromatic ring prior to indole ring closure, offering regioselectivity advantages.

Purification and Characterization

Purification Techniques

Analytical Characterization

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
Starting material 1H-indole or substituted indole Base scaffold May require prior functionalization
Bromination N-bromosuccinimide (NBS), DCM, 0–25°C Introduce bromine at 4-position Control to avoid polybromination
Fluorination Selectfluor®, diaryliodonium salts Introduce fluorine at 5-position Transition-metal catalysis optional
Esterification Methanol, acid catalyst or Mitsunobu Form methyl ester at 7-position Reflux or mild conditions
Purification Silica gel chromatography, HPLC Isolate pure product Reverse-phase HPLC yields >95% purity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Due to the presence of both bromine and fluorine, this compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atoms bonded to these halogens.

Example Reaction:

R Nu+C6H4(Br)(F)C6H4(R)(F)+Br\text{R Nu}+\text{C}_6\text{H}_4(\text{Br})(\text{F})\rightarrow \text{C}_6\text{H}_4(\text{R})(\text{F})+\text{Br}^-

Cross-Coupling Reactions

Incorporating transition metal catalysis (e.g., palladium-catalyzed reactions) allows for cross-coupling with various aryl or alkenyl groups, expanding functionalization possibilities.

Example Reaction:

C6H4(Br)+R2CuLiPdC6H4(R)+LiBr\text{C}_6\text{H}_4(\text{Br})+\text{R}_2\text{CuLi}\xrightarrow{\text{Pd}}\text{C}_6\text{H}_4(\text{R})+\text{LiBr}

Rearrangement Reactions

Under certain conditions, methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate can undergo rearrangements leading to new structural isomers, which may possess different biological activities.

  • Research Findings and Applications

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Anticancer Activity : Compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation in vitro.

  • Pharmaceutical Development : The unique combination of bromine and fluorine allows for fine-tuning pharmacokinetic properties, making it a candidate for drug development.

This compound serves as a versatile building block in organic synthesis with significant implications in medicinal chemistry. Its ability to participate in various chemical reactions makes it an important compound for further research and application in drug discovery.

  • References
    The information presented here is based on diverse sources that include recent advancements in synthetic methodologies and applications of indoles in organic chemistry .

Scientific Research Applications

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate exhibit variations in substituent positions, functional groups, and ring systems, leading to distinct physicochemical and reactivity profiles. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences
This compound Br (4), F (5), COOMe (7) C₁₀H₇BrFNO₂ 288.08 1.00 Reference compound
Methyl 4-bromo-1H-indole-7-carboxylate (1224724-39-3) Br (4), COOMe (7) C₁₀H₈BrNO₂ 270.08 0.85 Missing F at position 5
Methyl 5-bromo-2-oxoindoline-7-carboxylate (898747-32-5) Br (5), COOMe (7), 2-oxoindoline C₁₀H₈BrNO₃ 286.08 0.92 Oxidized indoline ring; Br at 5
Methyl 2-oxoindoline-7-carboxylate (380427-39-4) COOMe (7), 2-oxoindoline C₁₀H₉NO₃ 191.18 0.80 No halogens; reduced complexity
tert-Butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate Bromopyridoindole with fluorobenzyl C₂₃H₂₄BrFN₂O₂ 459.35 N/A Bicyclic system; bulky tert-butyl ester

Key Observations:

Ring Oxidation : Methyl 5-bromo-2-oxoindoline-7-carboxylate features a saturated indoline ring with a ketone at position 2, which may reduce aromaticity and alter solubility compared to the fully aromatic indole system .

Steric and Solubility Effects : The tert-butyl ester in the pyridoindole derivative introduces steric bulk, likely hindering reactivity in coupling reactions but improving lipid solubility .

Physicochemical Properties

  • Electron Effects : The combined electron-withdrawing bromine (σₚ = +0.23) and fluorine (σₚ = +0.06) substituents decrease electron density on the indole ring, directing electrophilic attacks to less substituted positions (e.g., C-3 or C-6) .
  • Melting Points: Halogenated indoles generally exhibit higher melting points than non-halogenated analogs. For example, methyl 4-bromo-1H-indole-7-carboxylate (CAS 1224724-39-3) likely has a lower melting point than the target compound due to reduced molecular symmetry .

Computational and Crystallographic Insights

  • Graph-Based Similarity : Chemical graph theory (CGT) analyses classify the target compound as a substituted indole with a similarity score of 0.85–0.92 to its analogs, reflecting conserved core structures but divergent substituent patterns .
  • Crystallography : Tools like SHELXL and OLEX2 are critical for resolving halogen bonding interactions, particularly the Br···O contacts observed in related bromoindole crystals .

Biological Activity

Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate is an organic compound that belongs to the indole family, characterized by its unique structural features, including bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrFNO2C_{10}H_8BrFNO_2, with a molecular weight of approximately 263.08 g/mol. The presence of bromine and fluorine atoms in its structure enhances its biological activity by potentially increasing binding affinity to various biological targets, including enzymes and receptors.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Research indicates that indole derivatives can inhibit cancer cell proliferation through multiple mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that compounds similar to this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells such as MDA-MB-231 breast cancer cells .
  • Apoptosis Induction : In vitro experiments have shown that this compound can enhance caspase activity, a key indicator of apoptosis, confirming its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits significant inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antiviral Properties

Research indicates potential effectiveness against certain viral infections. The mechanism by which indole derivatives exert antiviral effects may involve interference with viral replication processes or modulation of host immune responses.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The halogen substituents (bromine and fluorine) may enhance the compound's binding affinity to enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The compound may act as a modulator of various receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

StudyFindings
Synthesis and EvaluationDemonstrated effective inhibition of microtubule assembly at concentrations as low as 20 µM, indicating potential as a microtubule-destabilizing agent.
Antimicrobial ActivityShowed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Indole DerivativesHighlighted the anticancer potential of indole-based compounds through enhanced cytotoxicity against various cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.